An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Distearoyl-3-arachidoyl-rac-glycerol
An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Distearoyl-3-arachidoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1,2-Distearoyl-3-arachidoyl-rac-glycerol, a mixed triacylglycerol of interest in various research and development fields, particularly those involving lipids and their applications. This document collates available data on its chemical and physical characteristics, outlines experimental methodologies for its analysis, and explores its potential biological significance through the lens of its constituent fatty acids. While specific experimental data for some properties of this particular mixed triacylglycerol are scarce, this guide provides valuable estimations based on structurally related compounds and details the analytical techniques required for its characterization.
Introduction
1,2-Distearoyl-3-arachidoyl-rac-glycerol is a triacylglycerol (TAG) composed of a glycerol backbone esterified with two stearic acid molecules at the sn-1 and sn-2 positions, and one arachidic acid molecule at the sn-3 position. As a mixed-acid TAG, its physical and chemical properties are determined by the nature of its constituent saturated fatty acids. This lipid is a known component of natural fats, such as butterfat. The unique arrangement of different fatty acids on the glycerol backbone can influence its crystalline structure, melting behavior, and susceptibility to enzymatic hydrolysis, making it a subject of interest in food science, materials science, and drug delivery.
Physicochemical Properties
Chemical and Physical Data
The following table summarizes the known and estimated physicochemical properties of 1,2-Distearoyl-3-arachidoyl-rac-glycerol.
| Property | Value | Source/Comment |
| IUPAC Name | (2R)-3-(icosanoyloxy)-2-(octadecanoyloxy)propyl octadecanoate | |
| Synonyms | 1,2-Stearin-3-arachidin; TG(18:0/18:0/20:0) | |
| CAS Number | 77145-69-8 | |
| Molecular Formula | C₅₉H₁₁₄O₆ | |
| Molecular Weight | 919.5 g/mol | |
| Physical Form | Solid | |
| Purity | ≥98% | Data from commercial suppliers. |
| Solubility | Soluble in chloroform (10 mg/ml). Insoluble in water. | Data from commercial suppliers. |
| Melting Point | Estimated to be in the range of 70-80 °C. | Estimation based on the melting points of tristearin (~72-75 °C) and triarachidin. The presence of mixed fatty acids can slightly alter the crystal packing and melting point. |
| Boiling Point | Not available. | High molecular weight triglycerides typically decompose at high temperatures before boiling. |
| Density | Estimated to be ~0.9 g/cm³. | Based on the density of similar long-chain triglycerides. |
Experimental Protocols
The characterization of 1,2-Distearoyl-3-arachidoyl-rac-glycerol, particularly within a complex mixture like butterfat, requires sophisticated analytical techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful method for the separation and identification of individual TAG species.
Determination of Triglyceride Profile by HPLC-MS
This protocol is a generalized procedure based on methods used for the analysis of triglycerides in butterfat.
Objective: To separate, identify, and quantify 1,2-Distearoyl-3-arachidoyl-rac-glycerol from a lipid sample.
Materials:
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Lipid extract containing the target analyte.
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HPLC system with a suitable column (e.g., C18 reverse-phase).
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Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
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Solvents: Acetonitrile, isopropanol, water (HPLC grade).
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Ammonium formate.
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Internal standard (e.g., a TAG not present in the sample).
Procedure:
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Sample Preparation:
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Dissolve the lipid extract in a suitable solvent, such as chloroform or a mixture of isopropanol and hexane.
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Add a known amount of the internal standard.
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Filter the sample through a 0.22 µm filter before injection.
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HPLC Separation:
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase A: Acetonitrile/water (e.g., 60:40 v/v) with 10 mM ammonium formate.
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Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10 v/v) with 10 mM ammonium formate.
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Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more nonpolar triglycerides.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30-40 °C.
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Mass Spectrometric Detection:
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Ionization Mode: Positive ESI or APCI. In positive mode, TAGs are often detected as their ammonium adducts ([M+NH₄]⁺).
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Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
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Scan Mode: Full scan mode to identify all present TAGs, followed by tandem MS (MS/MS) for structural confirmation.
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MS/MS Fragmentation: Fragmentation of the precursor ion will yield characteristic neutral losses of the fatty acid moieties, allowing for the identification of the fatty acids and their positions on the glycerol backbone.
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Data Analysis:
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Identify the peak corresponding to 1,2-Distearoyl-3-arachidoyl-rac-glycerol based on its retention time and the mass-to-charge ratio of its ammonium adduct.
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Confirm the identity by analyzing the MS/MS fragmentation pattern, looking for neutral losses corresponding to stearic acid and arachidic acid.
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Quantify the amount of the target TAG by comparing its peak area to that of the internal standard.
Biological Context and Signaling Pathways
While 1,2-Distearoyl-3-arachidoyl-rac-glycerol itself is not known to be a direct signaling molecule, its metabolic products, stearic acid and arachidic acid, are involved in various cellular processes. The primary biological role of this triglyceride is likely as a component of energy storage in adipose tissue. Upon metabolic demand, it undergoes lipolysis to release its constituent fatty acids.
Metabolic Fate
The metabolic breakdown of 1,2-Distearoyl-3-arachidoyl-rac-glycerol is initiated by lipases, which hydrolyze the ester bonds, releasing free fatty acids and glycerol. These fatty acids can then enter various metabolic pathways.
Signaling Roles of Constituent Fatty Acids
Saturated fatty acids like stearic acid and arachidic acid can influence cellular signaling pathways, although their roles are complex and context-dependent.
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Stearic Acid: This common saturated fatty acid is a key component of cellular lipids. While essential for membrane structure and energy, high levels of stearic acid have been implicated in cellular stress responses. It can be converted to the monounsaturated fatty acid oleic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1), a critical step in regulating membrane fluidity and lipid metabolism.
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Arachidic Acid: As a long-chain saturated fatty acid, arachidic acid is less common than stearic acid. Its direct signaling roles are not as well-characterized. However, like other saturated fatty acids, it can contribute to the cellular pool of acyl-CoAs, which are substrates for the synthesis of various lipid species and can influence protein acylation.
A simplified representation of how saturated fatty acids can influence cellular signaling is presented below.
Conclusion
1,2-Distearoyl-3-arachidoyl-rac-glycerol is a specific mixed-acid triglyceride with physicochemical properties largely dictated by its long-chain saturated fatty acid constituents. While detailed experimental data for this particular molecule are limited, established analytical techniques like HPLC-MS provide a robust framework for its characterization. Its biological significance is primarily understood through its role as an energy storage molecule and as a source of stearic and arachidic acids, which are involved in a multitude of cellular metabolic and signaling processes. Further research into the specific properties and biological activities of individual mixed-acid triglycerides will provide a more nuanced understanding of their roles in health and disease.
